

Endralazine: A Technical and Scientific Whitepaper

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Compound of Interest		
Compound Name:	Endralazine	
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This document provides an in-depth technical guide on the chemical structure, properties, and pharmacological profile of **Endralazine**. **Endralazine** (6-benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine) is an antihypertensive agent belonging to the hydrazinophthalazine class of drugs. It functions as a direct-acting peripheral vasodilator, similar in mechanism to its predecessor, hydralazine, but with a distinct pharmacokinetic profile. This guide synthesizes available data on its chemical characteristics, mechanism of action, pharmacological properties, and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Endralazine is a synthetic pyridazine derivative. Its core structure consists of a tetrahydropyrido[4,3-c]pyridazine ring system, with a benzoyl group at the 6-position and a hydrazinyl group at the 3-position.

Chemical Identifiers

The fundamental chemical identifiers for **Endralazine** are summarized in the table below.



Identifier	Value	Reference
IUPAC Name	(3-hydrazinyl-7,8-dihydro-5H- pyrido[4,3-c]pyridazin-6-yl)- phenylmethanone	[1]
CAS Number	39715-02-1	[1][2]
Molecular Formula	C14H15N5O	[1][2]
Molecular Weight	269.31 g/mol	[2]
SMILES	C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3	[1]
InChI Key	ALAXZYHFVBSJKZ- UHFFFAOYSA-N	[2]

Synonyms and Code Designations

Endralazine is also known by several synonyms and developmental codes, including BQ 22-708, Miretilan, and Arritlan.[3]

Chemical Synthesis

The synthesis of **Endralazine** involves the reaction of a precursor molecule, 3-benzylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, with hydrazine hydrate. While detailed industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis is described below.

Experimental Protocol: Synthesis of Endralazine

A solution of 3-benzylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (4.0 g) and hydrazine hydrate (1.5 g) in 95% ethanol (10 mL) is prepared. The mixture is then heated in a sealed autoclave vessel. The specific temperature and reaction time are critical parameters that require optimization for maximal yield and purity. Following the reaction, the product, 6-Benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (**Endralazine**), is isolated and purified using standard techniques such as recrystallization or column chromatography.



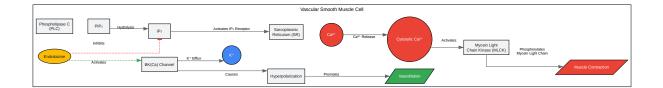
Mechanism of Action and Signaling Pathway

Endralazine is a direct-acting vasodilator that primarily relaxes arterial smooth muscle, leading to a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.

[3] Its mechanism is not fully elucidated but is considered analogous to that of hydralazine, acting directly on vascular smooth muscle cells.[4] Several interconnected pathways are proposed to mediate its vasodilatory effects.

The primary proposed mechanism involves the inhibition of inositol 1,4,5-trisphosphate (IP₃)-induced calcium (Ca²⁺) release from the sarcoplasmic reticulum in vascular smooth muscle cells.[5][6][7] This reduction in intracellular Ca²⁺ availability prevents the activation of myosin light chain kinase, which is essential for muscle contraction. Other potential mechanisms include the opening of high conductance Ca²⁺-activated potassium (BK(Ca)) channels, leading to hyperpolarization of the cell membrane and subsequent relaxation, and the stimulation of prostacyclin (PGI₂) production.[8][9]

Below is a diagram illustrating the proposed signaling pathways for **Endralazine**-induced vasodilation, based on data from its analogue, hydralazine.



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Caption: Proposed mechanism of **Endralazine**-induced vasodilation.



Pharmacological and Pharmacokinetic Properties

Endralazine exhibits potent antihypertensive effects with a pharmacokinetic profile that offers advantages over hydralazine, notably a higher bioavailability and a reduced influence of the patient's acetylator status.[10]

Pharmacodynamic Properties

In preclinical studies using anesthetized rats, **Endralazine** produced prompt, dose-related reductions in blood pressure.[4] It was found to be at least twice as potent as hydralazine and significantly more potent than diazoxide.[4] Clinical studies have confirmed its efficacy in managing hypertension.[3][11][12]

Study Parameter	Baseline (on Thiazide + Beta-blocker)	After 1 Week (Endralazine 5- 10mg b.d.)	After 1 Year (Endralazine 5- 10mg b.d.)	Reference
Mean Supine Blood Pressure (mmHg)	197 / 107	160 / 86	161 / 91	[3]
Seated Blood Pressure (mmHg)	147.5 / 99.7	133.8 / 83.9	Not Reported	[11]
Standing Blood Pressure (mmHg)	145.8 / 99.2	133.6 / 87.3	Not Reported	[11]

Pharmacokinetic Properties

Endralazine is well-absorbed orally and, unlike hydralazine, does not undergo significant first-pass metabolism. This results in high systemic bioavailability that is not substantially affected by acetylator phenotype.[10]



Pharmacokinetic Parameter	Value	Condition	Reference
Oral Bioavailability	~75%	Acute Administration	[3]
Systemic Bioavailability	73.5 - 99.1%	IV vs. Oral Doses	[10]
Terminal Elimination Half-life (t½)	~2.5 hours	Acute Administration	[3]
Terminal Elimination Half-life (t½)	~7.5 hours	Chronic Treatment	[3]

Preclinical Evaluation: Experimental Protocols

The preclinical assessment of **Endralazine** involves both in vivo models to determine its effect on systemic blood pressure and in vitro assays to characterize its direct action on vascular tissue.

In Vivo Antihypertensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)

This protocol describes a standard method for evaluating the antihypertensive efficacy of a test compound like **Endralazine** in a conscious rat model of hypertension.

Objective: To determine the dose-dependent effect of orally administered **Endralazine** on mean arterial pressure (MAP) and heart rate (HR) in conscious, freely moving Spontaneously Hypertensive Rats (SHR).

Methodology:

- Animal Model: Male Spontaneously Hypertensive Rats (SHR), aged 14-16 weeks, are used.
 Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
- Surgical Implantation:



- Rats are anesthetized (e.g., with isoflurane).
- A catheter is surgically implanted into the carotid artery for direct blood pressure measurement. The catheter is tunneled subcutaneously and exteriorized at the nape of the neck.
- For oral administration, a second catheter may be inserted into the stomach.[13][14]
- Animals are allowed a recovery period of at least 3 days post-surgery.

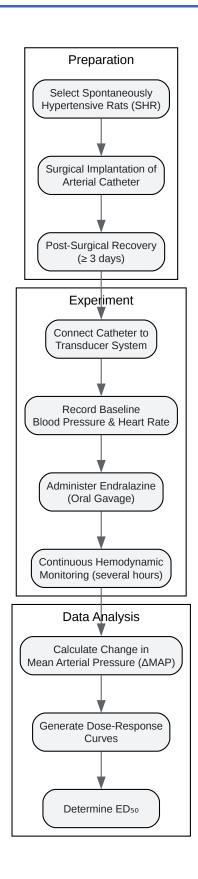
• Experimental Procedure:

- On the day of the experiment, the arterial catheter is connected to a pressure transducer linked to a data acquisition system for continuous monitoring of blood pressure and heart rate.
- A baseline recording of at least 60 minutes is established to ensure stable hemodynamic parameters.
- Endralazine is dissolved in a suitable vehicle (e.g., sterile water or saline) and administered orally via gavage or the gastric catheter at varying doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). A vehicle control group is also included.
- Blood pressure and heart rate are continuously recorded for several hours postadministration to determine the onset, magnitude, and duration of the effect.

Data Analysis:

- Mean Arterial Pressure (MAP) is calculated from the systolic and diastolic blood pressure readings.
- The change in MAP and HR from baseline is calculated for each dose group at various time points.
- Dose-response curves are generated to determine the potency (e.g., ED₅₀) of Endralazine.





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Caption: Experimental workflow for in vivo antihypertensive testing.



In Vitro Vasodilation Assay Using Isolated Arterial Rings

This protocol outlines a classic pharmacology technique to assess the direct vasodilatory effect of **Endralazine** on vascular smooth muscle, independent of systemic neural and hormonal influences.

Objective: To quantify the relaxant effect of **Endralazine** on pre-constricted arterial rings isolated from rats.

Methodology:

- Tissue Preparation:
 - A healthy rat is euthanized via an approved method.
 - The thoracic aorta or mesenteric artery is carefully excised and placed in cold, oxygenated
 Krebs-Henseleit buffer.
 - The artery is cleaned of adherent connective tissue and cut into rings approximately 2-3 mm in length.
 - For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface.

Organ Bath Setup:

- Each arterial ring is mounted between two L-shaped stainless steel hooks in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
- One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

Experimental Procedure:

The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for aorta). The buffer is changed every 15-20 minutes.

Foundational & Exploratory



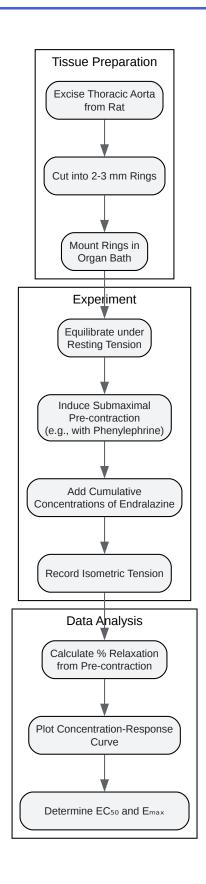


- The viability of the rings is tested by inducing a contraction with a high-potassium solution (e.g., 80 mM KCl).
- \circ After washout and return to baseline, the rings are pre-constricted with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (e.g., 1 μ M) or norepinephrine.
- \circ Once a stable contractile plateau is reached, a cumulative concentration-response curve is generated by adding **Endralazine** to the organ bath in a stepwise manner (e.g., from 1 nM to 100 μ M).
- The relaxation at each concentration is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

• Data Analysis:

- The percentage of relaxation is plotted against the logarithm of the Endralazine concentration.
- A sigmoidal curve is fitted to the data to determine the EC₅₀ (the concentration of **Endralazine** that produces 50% of the maximal relaxation) and the E_{max} (the maximum relaxation effect).





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Caption: Experimental workflow for in vitro vasodilation assay.



Conclusion

Endralazine is a potent, direct-acting antihypertensive agent of the hydrazinophthalazine class. Its primary mechanism of action is the induction of arterial vasodilation, likely through the inhibition of intracellular calcium release in vascular smooth muscle cells. Key advantages over the related compound hydralazine include its high and consistent bioavailability and a pharmacokinetic profile that is not significantly influenced by the patient's acetylator status. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of **Endralazine** and other novel vasodilator compounds.

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